molecular formula C16H16O3 B8310762 4-(1-(p-Tolyloxy)ethyl)benzoic acid

4-(1-(p-Tolyloxy)ethyl)benzoic acid

Cat. No.: B8310762
M. Wt: 256.30 g/mol
InChI Key: JLSKNTLYYACJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(p-Tolyloxy)ethyl)benzoic acid is a benzoic acid derivative featuring a p-tolyloxy ethyl group at the para position of the aromatic ring. The p-tolyloxy moiety consists of a methyl-substituted phenyl ether, while the ethyl bridge connects this group to the benzoic acid core. The carboxylic acid functional group confers reactivity, enabling salt formation or conjugation in synthetic applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-[1-(4-methylphenoxy)ethyl]benzoic acid

InChI

InChI=1S/C16H16O3/c1-11-3-9-15(10-4-11)19-12(2)13-5-7-14(8-6-13)16(17)18/h3-10,12H,1-2H3,(H,17,18)

InChI Key

JLSKNTLYYACJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 4-(1-(p-Tolyloxy)ethyl)benzoic acid and structurally related compounds:

Compound Name Substituent(s) Functional Groups Key Properties/Applications References
This compound p-Tolyloxy ethyl Ether, carboxylic acid Moderate lipophilicity; potential intermediate in organic synthesis -
4-Hydroxybenzoic acid Hydroxy Phenolic, carboxylic acid High water solubility; preservatives, pharmaceuticals
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid Diazepane ring Amine, carboxylic acid Moderate solubility; pharmaceutical intermediates (e.g., CNS agents)
Benzoic acid, 4-(pentyloxy)phenyl ester Pentyloxy phenyl ester Ester High lipophilicity; agrochemical formulations
4-((2-Hydroxyethoxy)carbonyl)benzoic acid Hydroxyethyl ester Ester, carboxylic acid, hydroxyl Polar solubility; polymer precursors
4-(1-(2-(tert-Butoxycarbonyl)hydrazinyl)ethyl)benzoic acid tert-Butoxycarbonyl hydrazinyl Hydrazine, carboxylic acid Lab reagent for peptide synthesis

Key Comparative Insights

  • Solubility and Lipophilicity :

    • The p-tolyloxy ethyl group in the target compound likely confers moderate lipophilicity, bridging the polarity of 4-hydroxybenzoic acid (hydrophilic) and fully esterified derivatives like 4-(pentyloxy)phenyl ester (hydrophobic) .
    • The hydroxyethyl ester in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid enhances water solubility due to its hydroxyl group, unlike the target compound’s ether linkage .
  • Chemical Stability :

    • Ether bonds (as in the target compound) are generally more hydrolytically stable than esters (e.g., 4-(pentyloxy)phenyl ester), making the former preferable in formulations requiring prolonged shelf-life .
    • Hydrazine derivatives (e.g., 4-(1-(2-(tert-Butoxycarbonyl)hydrazinyl)ethyl)benzoic acid) are reactive intermediates but less stable under acidic conditions compared to ethers .
  • Synthetic Utility :

    • Compounds with tert-butoxycarbonyl (Boc) groups, such as those in and , are widely used as protecting groups in organic synthesis. The target compound’s ether group may serve as a stable linker in multi-step syntheses .
    • Diazepane-containing analogs () demonstrate the role of nitrogen heterocycles in enhancing bioavailability for pharmaceutical applications, a feature absent in the target compound .

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